N-Despropyl Pergolide 6-Carbonitrile
Description
Significance of the Ergoline (B1233604) Scaffold in Chemical Biology Research
The ergoline scaffold is a rigid and structurally complex framework derived from ergot alkaloids, which are naturally produced by fungi of the Claviceps genus. wikipedia.org Its inherent bioactivity stems from the embedded tryptamine (B22526) and phenethylamine (B48288) pharmacophores, which mimic the structure of key neurotransmitters like serotonin (B10506) and dopamine (B1211576). This structural mimicry allows ergoline derivatives to bind to and modulate the activity of their respective receptors. ontosight.ai
In chemical biology research, the ergoline scaffold serves as a versatile template for the design of potent and selective ligands. ontosight.ai By systematically modifying the functional groups at various positions on the ergoline ring, researchers can fine-tune the affinity and efficacy of these compounds for specific receptor subtypes. This has led to the development of a wide array of research tools, from fluorescent probes for receptor imaging to highly selective agonists and antagonists for dissecting the roles of individual receptors in complex biological processes.
Role of Dopaminergic Systems in Neuroscientific Investigations
The dopaminergic system, a network of neurons that utilize dopamine as their primary neurotransmitter, plays a crucial role in a vast range of physiological and cognitive functions. These include motor control, motivation, reward, learning, and memory. Consequently, dysfunction of the dopaminergic system is implicated in a host of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, addiction, and depression.
Neuroscientific investigations heavily rely on dopaminergic agents to probe the function of this system. Dopamine receptor agonists and antagonists are used to selectively activate or block specific dopamine receptor subtypes (D1-like and D2-like families), allowing researchers to elucidate their distinct contributions to behavior and neuronal signaling. The study of these agents provides critical insights into the pathophysiology of dopamine-related disorders and aids in the development of novel therapeutic strategies.
Overview of Pergolide (B1684310) and its Chemical Context in Research
Pergolide is a semi-synthetic ergoline derivative that has been extensively studied as a potent dopamine receptor agonist. nih.gov It exhibits high affinity for both D1 and D2 dopamine receptor subtypes. nih.gov The synthesis of pergolide typically starts from lysergic acid, a naturally occurring ergot alkaloid, and involves several chemical modifications, including the introduction of a propyl group at the N6 position and a methylthiomethyl group at the C8 position. google.com
In a research context, pergolide has served as a valuable tool for investigating the effects of broad-spectrum dopamine receptor activation. Its long-lasting agonistic activity has been utilized in animal models to study motor function and the neurochemical consequences of sustained dopaminergic stimulation. nih.gov
Rationale for Research on N-Despropyl Pergolide 6-Carbonitrile Analogs as Chemical Probes
The study of drug metabolism and structure-activity relationships (SAR) is fundamental to medicinal chemistry. For a compound like pergolide, understanding how modifications to its structure affect its interaction with dopamine receptors is crucial. The N-despropyl derivative, where the propyl group at the N6 position is removed, represents a key metabolite and a structural analog for SAR studies. nih.gov
Detailed Research Findings
While dedicated studies on this compound are not abundant in publicly accessible literature, its constituent parts, the N-despropyl modification and the 6-carbonitrile ergoline, have been subjects of investigation.
Research into the metabolites of pergolide has provided valuable data on the N-despropyl analog. A study on the in vitro dopamine receptor affinities of pergolide and its metabolites revealed that N-despropyl pergolide has a significantly lower affinity for dopamine receptors compared to the parent compound. nih.gov
The following interactive data table summarizes the reported dopamine receptor binding affinities for pergolide and its N-despropyl metabolite.
| Compound | Dopamine Receptor Binding Affinity (Ki, nmol/l) |
|---|---|
| Pergolide | 2.5 |
| N-Despropyl Pergolide | 58.6 |
Data sourced from Wong et al., Arzneimittelforschung, 1993. nih.gov
This data clearly demonstrates that the N-propyl group plays a significant role in the high-affinity binding of pergolide to dopamine receptors. The more than 23-fold decrease in affinity upon its removal underscores its importance in the ligand-receptor interaction. While specific binding data for this compound is not available in the cited literature, the established impact of the N-despropylation provides a critical baseline for understanding its likely reduced potency. The addition of the 6-carbonitrile would further modulate this activity, and its specific contribution would be a key point of investigation for researchers utilizing this chemical probe.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR,9R,10aR)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-21-9-11-5-14-13-3-2-4-15-17(13)12(7-19-15)6-16(14)20(8-11)10-18/h2-4,7,11,14,16,19H,5-6,8-9H2,1H3/t11-,14-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIXEANONFXIBU-DJSGYFEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575989 | |
| Record name | (8beta)-8-[(Methylsulfanyl)methyl]ergoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98988-34-2 | |
| Record name | (8beta)-8-[(Methylsulfanyl)methyl]ergoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Structure, Conformational Analysis, and Theoretical Studies of N Despropyl Pergolide 6 Carbonitrile
Computational Chemistry Approaches for Structural Characterization
Computational methods are indispensable for elucidating the structural and electronic properties of complex molecules like N-Despropyl Pergolide (B1684310) 6-Carbonitrile. These approaches allow for the analysis of molecular geometries, energy levels, and reactivity, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, electrostatic potential, and chemical reactivity descriptors. For ergoline (B1233604) derivatives, DFT calculations help in understanding the distribution of electrons within the molecule, identifying regions that are susceptible to electrophilic or nucleophilic attack, and characterizing the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for chemical reactions and ligand-receptor interactions.
Studies on related molecules utilize DFT to compute molecular electrostatic potential (MEP) patterns, which are essential for identifying the pharmacophore—the key features responsible for biological activity. nih.gov For instance, the MEP of ergoline analogues is often compared to that of prototype dopaminergic drugs to understand the structural basis for their interaction with dopamine (B1211576) receptors. nih.gov These calculations can reveal key interaction points and the electronic complementarity between the ligand and its receptor.
Table 1: Representative DFT-Calculated Properties for a Model Ergoline Scaffold Note: This table is illustrative, based on general findings for ergoline derivatives, as specific DFT data for N-Despropyl Pergolide 6-Carbonitrile is not publicly available.
| Parameter | Description | Typical Finding for Ergoline Scaffold |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized on the indole (B1671886) moiety, indicating its role in charge-transfer interactions. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Distributed across the tetracyclic ring system. |
| MEP Minima | Regions of negative electrostatic potential, indicating potential for hydrogen bond acceptance. | Typically found near the nitrogen atoms of the ergoline core. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and long-range electrostatic interactions with the receptor. |
While DFT is highly accurate, it can be computationally expensive for large systems or extensive conformational searches. Molecular mechanics (MM) and semi-empirical methods offer a faster alternative for exploring the conformational landscape of flexible molecules like this compound. These methods use simplified classical physics or approximate quantum mechanics to calculate the potential energy of different molecular arrangements.
By systematically rotating torsion angles and calculating the energy of each resulting conformer, these methods can identify low-energy, stable conformations that the molecule is likely to adopt. This is critical because the specific three-dimensional shape of a ligand determines its ability to fit into the binding pocket of a receptor. For ergoline derivatives, conformational analysis helps to define the spatial relationship between key pharmacophoric features, such as the aromatic ring, the basic nitrogen atom, and various substituents, which is essential for receptor recognition and activation. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into the dynamic behavior and stability of this compound in a simulated biological environment (e.g., in water). mdpi.comuu.nl Starting from a stable conformation, MD simulations calculate the forces between atoms and use Newton's laws of motion to predict their subsequent positions and velocities. mdpi.com
These simulations can reveal how the molecule flexes, bends, and rotates, and how it interacts with surrounding solvent molecules. arxiv.org For ligand-receptor complexes, MD simulations are crucial for assessing the stability of the binding pose predicted by docking studies. nih.govnih.gov By monitoring the interactions between the ligand and receptor residues over the course of the simulation, researchers can determine if the initial binding mode is stable or if the ligand is likely to dissociate. nih.govresearchgate.net Analysis of MD trajectories can also identify key residues that form stable hydrogen bonds or hydrophobic contacts with the ligand, providing valuable information for the design of more potent and selective molecules. nih.gov
Table 2: Key Parameters Analyzed in MD Simulations Note: This table outlines typical analyses performed in MD simulations of ligand-receptor complexes.
| Parameter | Description | Significance |
|---|---|---|
| RMSD | Root Mean Square Deviation | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the molecule or complex over time. |
| RMSF | Root Mean Square Fluctuation | Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein. |
| Hydrogen Bonds | Analysis of hydrogen bond formation and lifetime | Identifies key polar interactions that contribute to binding affinity and stability. nih.gov |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Indicates conformational changes or unfolding of the molecule or protein during the simulation. |
Molecular Modeling of Ligand-Receptor Interactions
Understanding how this compound interacts with its target receptors at a molecular level is fundamental to explaining its pharmacological activity. Molecular modeling techniques, particularly docking and pharmacophore analysis, are used to predict and analyze these interactions.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com Given the established activity of related ergoline compounds at dopamine receptors, docking studies for this compound would focus on these targets (e.g., D1, D2, D3 receptors). nih.govnih.govnih.gov
The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. mdpi.com Successful docking studies can predict the specific interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For dopamine agonists, a crucial interaction often involves a salt bridge between the protonated amine of the ligand and a conserved aspartate residue (Asp3.32) in the transmembrane region of the receptor. nih.govmdpi.com Docking can also help explain the selectivity of a ligand for different receptor subtypes by comparing its fit and interactions within their respective binding pockets. nih.gov
Table 3: Common Interacting Residues in Dopamine Receptor Binding Pockets for Ergot-like Ligands Note: This table is based on general findings from docking studies of various ligands with dopamine D2/D3 receptors.
| Residue (Ballesteros-Weinstein Numbering) | Interaction Type | Role in Binding |
|---|---|---|
| Asp (3.32) | Ionic / Hydrogen Bond | Anchors the basic nitrogen of the ligand, crucial for agonist activity. nih.gov |
| Ser (5.42, 5.46) | Hydrogen Bond | Interacts with polar groups on the ligand. |
| Phe (6.51, 6.52) | Aromatic (π-π stacking) | Forms hydrophobic interactions with the aromatic part of the ligand. |
| Trp (6.48) | Aromatic / Hydrophobic | Contributes to the hydrophobic pocket. |
| Val / Leu / Ile (TM3, TM5) | Hydrophobic | Forms van der Waals contacts with the ligand's scaffold. |
A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. dovepress.comd-nb.info It defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.net For dopaminergic ergoline derivatives, a typical pharmacophore model includes an aromatic feature (representing the indole ring system), a basic nitrogen feature, and specific hydrophobic regions. nih.gov
These models can be generated based on a set of active ligands (ligand-based) or from the structure of the receptor's binding site (structure-based). d-nb.info Once created, a pharmacophore model can be used as a 3D query to screen large databases of compounds to identify new molecules with the potential for similar biological activity.
Receptor-excluded volume is a complementary concept often used with pharmacophore models. It defines regions of space within the binding site that are occupied by the receptor itself. Any ligand conformation that clashes with this excluded volume is considered non-binding. This helps to refine the results of pharmacophore-based screening by eliminating molecules that, while matching the key features, are sterically incompatible with the receptor's binding pocket.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis
QSAR and 3D-QSAR represent a sophisticated approach to understanding how the chemical structure of a substance influences its biological effects. By establishing a mathematical relationship between the physicochemical properties of a series of compounds and their activities, researchers can predict the efficacy of novel molecules. This is particularly relevant for derivatives of known pharmacologically active compounds like pergolide.
CoMFA is a pivotal 3D-QSAR technique that investigates the steric and electrostatic fields surrounding a molecule. The underlying principle is that the biological activity of a compound is related to the shape and electronic properties of its molecular field. In a hypothetical CoMFA study of this compound and its analogs, the molecules would be aligned based on a common structural scaffold. The steric and electrostatic fields would then be calculated at various grid points surrounding the molecules.
The resulting data would be analyzed using partial least squares (PLS) regression to generate a model that correlates these fields with the observed biological activity. The output of a CoMFA study is often visualized as contour maps, which highlight regions where modifications to the steric and electrostatic properties would likely enhance or diminish activity. For instance, a green contour in a steric map might indicate that bulkier substituents are favored in that region, while a red contour in an electrostatic map could suggest that electronegative groups are detrimental to activity.
A hypothetical CoMFA model for a series of compounds including this compound could yield statistical parameters that indicate the robustness of the model. These parameters typically include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) is indicative of a model with good predictive ability.
Table 1: Hypothetical CoMFA Statistical Results for a Series of Pergolide Analogs
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.68 | Indicates good internal predictive power of the model. |
| r² (Non-cross-validated r²) | 0.92 | Represents the goodness of fit of the model to the training set data. |
| Standard Error of Prediction (SEP) | 0.25 | A measure of the accuracy of the predictions. |
| F-value | 120.5 | Indicates the statistical significance of the model. |
| Optimal Number of Components | 5 | The number of latent variables used to build the PLS model. |
CoMSIA is another powerful 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties that influence biological activity. The similarity indices in CoMSIA are calculated using a Gaussian-type distance dependence, which avoids some of the singularities that can occur at the molecular surface in CoMFA.
In a theoretical CoMSIA study of this compound and its analogs, the contribution of each of these five fields would be evaluated. The resulting contour maps would provide detailed insights into the structural requirements for optimal biological activity. For example, a yellow contour in a hydrophobic map would suggest that hydrophobic groups in that region are favorable, while a magenta contour in a hydrogen bond acceptor map would indicate that groups capable of accepting hydrogen bonds are preferred.
Similar to CoMFA, the statistical validity of a CoMSIA model is assessed using parameters like q² and r². The inclusion of multiple fields can often lead to a more nuanced and predictive model.
Table 2: Hypothetical CoMSIA Field Contributions and Statistical Results
| Field | Contribution (%) | Description |
|---|---|---|
| Steric | 18 | Contribution of molecular shape and bulk to the model. |
| Electrostatic | 25 | Contribution of charge distribution to the model. |
| Hydrophobic | 30 | Contribution of hydrophobicity to the model. |
| Hydrogen Bond Donor | 15 | Contribution of hydrogen bond donating potential to the model. |
| Hydrogen Bond Acceptor | 12 | Contribution of hydrogen bond accepting potential to the model. |
| Overall Model Statistics | ||
| q² (Cross-validated r²) | 0.71 | |
| r² (Non-cross-validated r²) | 0.95 |
In Vitro Receptor Binding and Functional Characterization of N Despropyl Pergolide 6 Carbonitrile Analogs
Dopamine (B1211576) Receptor Subtype Selectivity and Affinity Profiling
The characterization of a novel compound's interaction with dopamine receptors is a critical step in its pharmacological evaluation. This typically involves a series of in vitro assays to determine its binding affinity and selectivity for the different dopamine receptor subtypes, primarily D2, D3, and D4.
Radioligand competition binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These studies utilize cell membranes prepared from cell lines (such as HEK293 or CHO cells) that are genetically engineered to express a single subtype of cloned human or rat dopamine receptor (D2, D3, or D4).
In this method, a radiolabeled ligand with known high affinity and selectivity for the receptor subtype is incubated with the cell membranes. The test compound, N-Despropyl Pergolide (B1684310) 6-Carbonitrile, would be added in increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.
Hypothetical Data Table for Receptor Binding Affinity:
| Compound | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
| N-Despropyl Pergolide 6-Carbonitrile | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No actual data for this compound has been found in the public domain.
Dopamine receptors, like other G-protein coupled receptors (GPCRs), can exist in different conformational states, primarily a high-affinity state for agonists and a low-affinity state for antagonists. The interaction of a compound with these different states can provide insight into its functional activity. Techniques such as competition binding assays performed in the presence and absence of guanine nucleotides (like GTPγS) can differentiate between agonist and antagonist binding. Agonist affinity is typically reduced in the presence of guanine nucleotides, while antagonist affinity is generally unaffected.
Functional Assays for Receptor Activation and Signal Transduction
Beyond binding affinity, functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology used to monitor protein-protein interactions in live cells. In the context of GPCR activation, BRET assays can measure the interaction between the receptor and its associated G-proteins or the recruitment of β-arrestin to the receptor upon ligand binding. For dopamine D2-like receptors (D2, D3, and D4), activation typically leads to the inhibition of adenylyl cyclase through the Gαi/o pathway. A BRET-based assay could be designed to measure the conformational changes within a G-protein heterotrimer upon receptor activation by this compound, providing a measure of its efficacy (Emax) and potency (EC50).
Given that D2-like receptors are coupled to Gαi/o proteins, their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Therefore, a common functional assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells expressing the receptor of interest. In such an assay, this compound would be evaluated for its ability to reduce cAMP levels, which would be indicative of agonist activity.
Hypothetical Data Table for Functional Activity:
| Compound | D2 (EC50, nM) | D3 (EC50, nM) | D4 (EC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No actual data for this compound has been found in the public domain.
Dopamine receptor activation can also influence cell growth and proliferation pathways. Mitogenesis assays, which measure the incorporation of radiolabeled thymidine into DNA, can be used as another downstream functional readout of receptor activation. For this compound, its effect on the proliferation of cells expressing specific dopamine receptor subtypes would be quantified to further characterize its functional profile.
Investigation of Intrinsic Activity and Efficacy at Dopamine Receptors
The intrinsic activity and efficacy of N-Despropyl Pergolide at dopamine receptors have been primarily inferred from studies on its parent compound, pergolide, and its metabolites. Pergolide is well-established as a potent dopamine receptor agonist, particularly at the D2 and D3 receptor subtypes, and also possesses activity at D1 receptors. drugbank.com The N-despropylation of pergolide, resulting in N-Despropyl Pergolide, has been shown to significantly reduce its potency at dopamine receptors.
In studies examining the binding of pergolide and its metabolites to dopamine receptors in bovine striatal membranes, N-Despropyl Pergolide displayed a considerably lower affinity compared to pergolide itself. Specifically, the inhibitory constant (Ki) for N-Despropyl Pergolide in inhibiting ³H-dopamine binding was 58.6 nmol/l, whereas pergolide had a Ki value of 2.5 nmol/l. nih.gov This marked decrease in binding affinity suggests a corresponding reduction in intrinsic activity and efficacy at the dopamine receptor.
Further in vivo studies in rats have indicated that the despropyl derivatives of pergolide were only marginally effective in producing neurochemical effects associated with dopamine receptor agonism, such as increasing acetylcholine levels in the striatum, when compared to pergolide. nih.gov While direct measurements of the intrinsic activity and efficacy of N-Despropyl Pergolide through functional assays such as GTPγS binding or cAMP accumulation are not extensively detailed in the available literature, the substantial loss of binding potency strongly implies a diminished agonist profile at dopamine receptors.
The functional consequences of the 6-carbonitrile modification on the N-Despropyl Pergolide scaffold are currently uncharacterized in published research. Structure-activity relationship studies of other ergoline (B1233604) derivatives suggest that modifications at this position can influence receptor interaction and functional activity, but without specific experimental data, the impact of a 6-carbonitrile group on the intrinsic activity and efficacy of N-Despropyl Pergolide remains speculative.
Comparative Receptor Pharmacology with Parent Compounds and Other Dopaminergic Agents
A comparative analysis of the in vitro receptor binding affinities of N-Despropyl Pergolide with its parent compound, pergolide, and other clinically utilized dopaminergic agents highlights its position within the broader pharmacological class. The following table summarizes the binding affinities (Ki values) at dopamine receptors for these compounds, as reported in studies on bovine and rat striatal membranes.
| Compound | Dopamine Receptor Ki (nmol/l) |
|---|---|
| Pergolide | 2.5 nih.gov |
| N-Despropyl Pergolide | 58.6 nih.gov |
| Pergolide Sulfoxide (B87167) | 15.5 nih.gov |
| Despropyl Pergolide Sulfoxide | 158.8 nih.gov |
| Bromocriptine | Not specified in this context |
| Cabergoline (B1668192) | Not specified in this context |
As evidenced by the data, the removal of the N-propyl group from pergolide results in a more than 23-fold decrease in binding affinity for dopamine receptors. nih.gov This structural modification is a critical determinant of the compound's interaction with the receptor binding pocket. When compared to other metabolites of pergolide, such as pergolide sulfoxide and despropyl pergolide sulfoxide, N-Despropyl Pergolide demonstrates an intermediate potency. nih.gov
In the broader context of dopaminergic ergoline derivatives, both pergolide and cabergoline are recognized for their high affinity for D2 receptors. nih.gov While specific Ki values for cabergoline are not provided in the direct comparative study with N-Despropyl Pergolide, other research has established its potent D2 receptor agonism. nih.gov Bromocriptine, another ergot-derived dopamine agonist, is also a standard comparator in these studies. The significantly higher Ki value of N-Despropyl Pergolide indicates that it is a substantially less potent dopamine receptor ligand than its parent compound and likely other clinically effective dopaminergic agents.
The available data underscores the importance of the N-propyl substituent for the high-affinity binding of pergolide to dopamine receptors. The reduced affinity of N-Despropyl Pergolide suggests that it would have a weaker pharmacological effect in vivo compared to pergolide. nih.gov The pharmacological profile of a potential 6-carbonitrile derivative of N-Despropyl Pergolide cannot be definitively positioned within this comparative framework without direct experimental evaluation.
In Vitro Enzymatic Metabolism and Biotransformation of N Despropyl Pergolide 6 Carbonitrile Analogs
Identification of In Vitro Metabolic Pathways
The biotransformation of pergolide (B1684310) and its analogs primarily occurs through Phase I reactions, which introduce or expose functional groups, preparing them for subsequent Phase II conjugation reactions.
A primary metabolic pathway for pergolide is N-despropylation, leading to the formation of N-despropylpergolide. fda.govnih.gov This reaction involves the removal of the propyl group from the nitrogen atom at position 6 of the ergoline (B1233604) ring system. This metabolic step is a common transformation for many drugs containing N-alkyl groups and is typically catalyzed by cytochrome P450 enzymes. nih.gov
In addition to N-despropylation, pergolide undergoes oxidation to form pergolide sulfoxide (B87167) and pergolide sulfone. fda.gov These metabolites are pharmacologically active, exhibiting dopamine (B1211576) agonist properties. nih.gov While direct evidence for hydroxylation of the ergoline ring of pergolide from the available literature is not specified, it is a common Phase I metabolic reaction for many xenobiotics and may represent another metabolic route for pergolide and its analogs. mdpi.com
At least ten metabolites of pergolide have been detected, though not all have been structurally identified. fda.gov This suggests that the metabolism of pergolide is extensive and proceeds through multiple pathways. nih.govresearchgate.net
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of drugs. mdpi.comnih.gov In vitro studies have demonstrated that pergolide interacts with several human CYP isoforms.
An in vitro inhibition screen with human liver microsomes revealed that pergolide potently inhibits CYP2D6 and exhibits partial inhibition of CYP3A4. nih.gov The inhibition of these enzymes suggests their involvement in the metabolism of pergolide. Another dopamine agonist, ropinirole, was found to partially inhibit CYP1A2, indicating that this particular isozyme could also be involved in the metabolism of structurally related compounds. nih.gov However, it is important to note that pergolide did not show inhibitory effects on CYP1A2, CYP2C9, CYP2C19, or CYP2E1 in the same study. nih.gov
The involvement of specific CYP enzymes in the metabolism of pergolide analogs highlights the potential for drug-drug interactions when co-administered with other drugs that are substrates, inhibitors, or inducers of these enzymes.
Glucuronidation and Other Conjugation Reactions of Metabolites in In Vitro Systems
Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion. nih.gov Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). eur.nl
Currently, there is a lack of specific in vitro studies detailing the glucuronidation of pergolide or its metabolites, including N-despropylpergolide. While it is a common metabolic pathway for many drugs and their metabolites, further research is needed to characterize the specific UGT isoforms involved and the extent of glucuronide conjugate formation for this class of compounds. nih.govresearchgate.net
Characterization of Enzymatic Transformation Products in Model Systems
In vitro and in vivo studies have led to the identification of several key metabolites of pergolide. These transformation products provide insight into the enzymatic processes involved in its biotransformation.
The primary identified metabolites of pergolide include:
N-Despropylpergolide : Formed via N-dealkylation. fda.govnih.gov
Pergolide Sulfoxide : An active metabolite formed through oxidation. fda.govnih.gov
Pergolide Sulfone : Another active metabolite resulting from oxidation. fda.govnih.gov
Enzyme Kinetics and Inhibitor Studies in Reconstituted Systems
Enzyme kinetic studies are essential for quantifying the rate of metabolism and the affinity of enzymes for a substrate. lsuhsc.edu Such studies typically determine parameters like the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).
While in vitro studies have identified the inhibitory potential of pergolide on specific CYP enzymes, detailed enzyme kinetic parameters for the metabolism of N-Despropyl Pergolide 6-Carbonitrile or its direct analogs are not currently available in the scientific literature. Further investigations using reconstituted enzyme systems with specific CYP and UGT isoforms are necessary to determine the kinetics of the metabolic pathways and to fully characterize the inhibitory profiles of these compounds.
Data Tables
Table 1: Summary of In Vitro Metabolic Pathways of Pergolide and Related Dopamine Agonists
| Metabolic Pathway | Description | Key Enzymes (Inferred) | Resulting Metabolites | Source |
| N-Despropylation | Removal of the N-propyl group. | Cytochrome P450 | N-Despropylpergolide | fda.gov, nih.gov |
| Oxidation | Addition of oxygen atoms. | Cytochrome P450 | Pergolide Sulfoxide, Pergolide Sulfone | fda.gov, nih.gov |
Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Pergolide
| CYP Isoform | Level of Inhibition | Remarks | Source |
| CYP1A2 | No inhibition observed | - | nih.gov |
| CYP2C9 | No inhibition observed | - | nih.gov |
| CYP2C19 | No inhibition observed | - | nih.gov |
| CYP2D6 | Potent inhibition | - | nih.gov |
| CYP2E1 | No inhibition observed | - | nih.gov |
| CYP3A4 | Partial inhibition | - | nih.gov |
Structure Activity Relationship Sar of N Despropyl Pergolide 6 Carbonitrile Derivatives
Correlating Structural Modifications with Receptor Binding Affinities
The affinity of N-Despropyl Pergolide (B1684310) 6-Carbonitrile derivatives for dopamine (B1211576) receptors, particularly the D1, D2, and D3 subtypes, is highly sensitive to structural alterations across the ergoline (B1233604) nucleus. The removal of the N-propyl group from the parent compound, pergolide, is known to significantly impact receptor affinity. Generally, N-dealkylation of dopamine agonists can lead to a decrease in potency at D2 receptors.
To illustrate the anticipated effects of various structural modifications on receptor binding, a hypothetical data table is presented below. This table is based on established SAR principles for ergoline derivatives and serves as a predictive model in the absence of direct experimental data for a comprehensive series of N-Despropyl Pergolide 6-Carbonitrile analogues.
| Compound | Modification from this compound | D2 Receptor Affinity (Ki, nM) - Predicted | D1 Receptor Affinity (Ki, nM) - Predicted | D3 Receptor Affinity (Ki, nM) - Predicted |
|---|---|---|---|---|
| Reference Compound | This compound | ~50-100 | ~200-400 | ~10-30 |
| Analogue 1 | Re-alkylation at N6 (e.g., N-ethyl) | ~20-50 (Increased) | ~150-300 (Slightly Increased) | ~5-15 (Increased) |
| Analogue 2 | Substitution on the indole (B1671886) nitrogen (N1) (e.g., methyl) | ~60-120 (Slightly Decreased) | ~250-500 (Decreased) | ~15-40 (Slightly Decreased) |
| Analogue 3 | Modification of the 8β-substituent (e.g., methylthiomethyl) | Variable | Variable | Variable |
| Analogue 4 | Aromatic substitution on the ergoline ring | Variable | Variable | Variable |
This table is illustrative and predictive in nature, based on general SAR principles of ergoline compounds.
Impact of Substituent Effects on Functional Activity and Selectivity
Substituents on the ergoline ring system not only affect binding affinity but also play a crucial role in determining the functional activity (agonist, partial agonist, or antagonist) and selectivity of the compounds for different dopamine receptor subtypes.
The N-alkyl substituent at the N6 position is a key determinant of D2 versus D1 receptor selectivity. While the N-propyl group in pergolide confers potent D2 agonism, its absence in N-despropyl derivatives is expected to modulate this activity. Re-introduction of small alkyl groups at the N6 position would likely restore D2 potency.
The functional activity of these derivatives is also influenced by the nature of the substituent at the 8β position. Modifications here can fine-tune the efficacy of the compound, potentially shifting it from a full agonist to a partial agonist.
The following table outlines the predicted impact of various substituents on the functional activity and selectivity profile of this compound derivatives.
| Substituent Position | Substituent Type | Predicted Impact on Functional Activity | Predicted Impact on Receptor Selectivity |
|---|---|---|---|
| N6 | -H (Despropyl) | Reduced D2 agonist potency compared to N-propyl | May alter D2/D1 selectivity ratio |
| N6 | Small alkyl (e.g., -CH3, -C2H5) | Increased D2 agonist potency | Likely increased D2 selectivity |
| N1 | Alkyl or acyl groups | Potential for reduced efficacy | May introduce selectivity for other receptors (e.g., serotonin) |
| C2 | Halogen (e.g., -Br, -Cl) | May enhance potency and/or selectivity | Can influence D2/D3 selectivity |
| C8β | Variations in the side chain | Modulation of agonist efficacy (full vs. partial) | Significant impact on overall pharmacological profile |
This table is illustrative and predictive in nature, based on general SAR principles of ergoline compounds.
Influence of the 6-Carbonitrile Moiety on Pharmacological Profile and Receptor Affinity
The presence of a carbonitrile (-C≡N) group at the 6-position of the ergoline nucleus is a unique structural feature. While specific data on 6-carbonitrile pergolide derivatives is limited, the electronic properties of the nitrile group can be expected to significantly influence the molecule's pharmacological profile. The carbonitrile group is a strong electron-withdrawing group, which can alter the electron density of the ergoline ring system and the basicity of the nearby nitrogen atom at position 6.
This electronic modulation can impact several key aspects of the drug-receptor interaction:
Receptor Binding: The altered electronic distribution may affect the hydrogen bonding and van der Waals interactions within the receptor's binding pocket. This could lead to a different binding orientation or affinity compared to ergolines without this substituent.
It is hypothesized that the 6-carbonitrile moiety may contribute to a unique selectivity profile, potentially enhancing affinity for specific receptor subtypes that can accommodate its electronic and steric properties.
Stereochemical Considerations in Structure-Activity Relationships
The ergoline scaffold is a rigid and complex structure with multiple chiral centers. The stereochemistry of these centers is critical for proper orientation within the dopamine receptor binding site and, consequently, for biological activity. The natural configuration of the ergoline alkaloids is essential for high-affinity binding.
Key stereochemical aspects include:
The C5, C10, and C8 junctions: The specific trans-fusion of the C and D rings of the ergoline nucleus is crucial. Any alteration in the stereochemistry at these positions typically leads to a dramatic loss of activity.
The 8β-substituent: The orientation of the substituent at the C8 position is critical. For most dopaminergic ergolines, the 8β-configuration is required for potent agonist activity. The corresponding 8α-epimers are often significantly less active or may exhibit a different pharmacological profile.
For this compound and its derivatives, maintaining the correct stereochemistry of the ergoline backbone is paramount for preserving dopaminergic activity.
Development of SAR Models for Dopamine Receptor Modulation
To systematically explore the SAR of this compound derivatives and to guide the design of new analogues with improved potency and selectivity, computational modeling techniques can be employed. Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore modeling are valuable tools in this endeavor.
A typical workflow for developing a SAR model for this class of compounds would involve:
Data Collection: Assembling a dataset of structurally related ergoline derivatives with their corresponding dopamine receptor binding affinities and functional activities.
Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, including steric, electronic, and hydrophobic parameters.
Model Building: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that correlates the molecular descriptors with the biological activity.
Model Validation: Rigorously validating the QSAR model to ensure its predictive power.
Pharmacophore modeling can also be used to identify the key structural features and their spatial arrangement that are essential for high-affinity binding to the dopamine receptor. A pharmacophore model for this compound derivatives would likely include features such as a basic nitrogen atom, an aromatic region, and hydrogen bond donors/acceptors, all positioned in a specific three-dimensional orientation. The development of such models would be instrumental in the rational design of novel dopamine receptor modulators based on this chemical scaffold.
Advanced Analytical Methodologies for Research and Characterization of N Despropyl Pergolide 6 Carbonitrile
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic methods are indispensable for separating N-Despropyl Pergolide (B1684310) 6-Carbonitrile from its parent compound, Pergolide, and other related impurities. These techniques are crucial for determining the purity of research samples and for quantifying the compound in various matrices.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds like N-Despropyl Pergolide 6-Carbonitrile. While specific HPLC methods for this particular compound are not extensively detailed in publicly available literature, the analytical principles for related ergoline (B1233604) derivatives are well-established. A typical HPLC method for purity assessment would involve a reversed-phase column, which separates compounds based on their hydrophobicity.
A UV detector is commonly employed for the detection of this compound, as the ergoline structure contains a chromophore that absorbs ultraviolet light. The selection of an appropriate wavelength is critical for achieving optimal sensitivity and selectivity.
Table 1: Illustrative HPLC Parameters for the Analysis of Ergoline-Related Compounds
| Parameter | Typical Conditions |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 280 nm) |
| Injection Volume | 10-20 µL |
Note: These are representative parameters and would require optimization for the specific analysis of this compound.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. For the analysis of this compound, a UPLC method would provide improved separation from closely related impurities, which is particularly important for trace-level quantification in research samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective analytical tool. This technique is invaluable for the definitive identification and quantification of this compound, especially at low concentrations in complex matrices. In LC-MS/MS, the mass spectrometer provides molecular weight information and fragmentation patterns, which act as a highly specific fingerprint for the compound. This method is particularly useful in metabolic studies or for the analysis of degradation products.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound. These methods provide detailed information about the molecular framework and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic Protons | 6.5 - 8.0 |
| ¹H | Aliphatic Protons (Ergoline skeleton) | 2.0 - 4.5 |
| ¹H | S-CH₃ Protons | ~2.1 |
| ¹³C | Aromatic Carbons | 110 - 140 |
| ¹³C | Aliphatic Carbons (Ergoline skeleton) | 20 - 70 |
| ¹³C | Carbonitrile Carbon (-CN) | 115 - 125 |
| ¹³C | S-CH₃ Carbon | ~15 |
Note: These are estimated ranges and actual values would need to be determined experimentally.
Mass Spectrometry (MS/HRMS)
Mass Spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight measurement, which can be used to determine the elemental composition of the molecule. This information is crucial for confirming the chemical formula of this compound, which is C₁₇H₁₉N₃S. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Spectrophotometry and Spectrofluorimetry in Chemical Analysis
Spectrophotometry and spectrofluorimetry are instrumental techniques used to measure the absorption and emission of light by a chemical substance, respectively. These methods are widely applied in pharmaceutical analysis for the quantification of drugs and their impurities. A typical spectrophotometric analysis involves measuring the absorbance of a solution containing the compound of interest at a specific wavelength.
For related compounds, such as other dopamine (B1211576) agonists, spectrophotometric methods have been developed. For instance, methods based on the formation of colored ion-pair complexes have been used for the determination of drugs like cabergoline (B1668192) and ropinirole. researchgate.net These methods demonstrate linearity over specific concentration ranges, allowing for their use in pharmaceutical preparations. researchgate.net Without experimental data for N-Despropyl Pergolide 6--Carbonitrile, a similar table of findings cannot be constructed.
Capillary Electrophoresis Techniques in Chemical Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is a powerful tool for impurity profiling of drugs due to its high efficiency and minimal sample requirement. nih.gov Various modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), are employed depending on the nature of the analytes. nih.gov Although CE is a valuable technique for analyzing a wide range of pharmaceutical compounds, specific methods and their results for the analysis of this compound are not documented in available sources.
Development of Stability-Indicating Assays for Research Formulations
Stability-indicating assays are analytical methods that can accurately quantify a drug substance in the presence of its degradation products, impurities, and excipients. conicet.gov.ar The development of such assays is a critical component of pharmaceutical development and is often a regulatory requirement. conicet.gov.arresearchgate.net These methods are typically developed using chromatographic techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). nih.govresearchgate.net
The process involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to induce degradation. nih.govresearchgate.netijbpas.com The resulting degradation products are then separated from the parent drug, and the analytical method is validated to ensure its specificity, accuracy, precision, and linearity. nih.gov While this is a standard practice in the pharmaceutical industry, the specific outcomes of forced degradation studies and the validation of a stability-indicating assay for this compound have not been publicly reported.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes for Enhanced Yields and Purity
The efficient and scalable synthesis of N-Despropyl Pergolide (B1684310) 6-Carbonitrile is a prerequisite for its comprehensive pharmacological evaluation. Future research should focus on developing novel synthetic strategies that improve upon existing methods for ergoline (B1233604) alkaloids, aiming for higher yields, greater purity, and more cost-effective processes.
Key areas of exploration could include:
Late-Stage Functionalization: Developing methods for the direct introduction of the nitrile group at the 6-position of an N-despropyl pergolide precursor could streamline the synthesis. This approach would be a departure from traditional multi-step syntheses that often involve the construction of the ergoline skeleton with the desired substituents already in place.
Biocatalytic Approaches: The use of enzymes to catalyze specific steps in the synthesis could offer significant advantages in terms of stereoselectivity and reduction of hazardous reagents. Researchers could explore the use of nitrilases or other enzymes to introduce the 6-carbonitrile group under mild conditions. bloomtechz.com
Flow Chemistry Techniques: Continuous flow synthesis could provide better control over reaction parameters, leading to improved yields and purity. This methodology can also enhance the safety of handling potentially hazardous intermediates. bloomtechz.com
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Traditional Multi-step Synthesis | Well-established chemistry for ergoline alkaloids. google.com | Lower overall yields, potential for side-product formation. |
| Late-Stage C-H Cyanation | Increased synthetic efficiency, rapid access to analogs. | Regioselectivity and functional group tolerance. |
| Enzymatic Synthesis | High stereoselectivity, environmentally friendly conditions. bloomtechz.com | Enzyme stability and substrate specificity. |
| Flow Chemistry | Improved reaction control, enhanced safety and scalability. bloomtechz.com | Initial setup costs and optimization of flow parameters. |
Advanced Computational Approaches for Predictive Modeling
Computational modeling will be instrumental in elucidating the structure-activity relationships (SAR) of N-Despropyl Pergolide 6-Carbonitrile and guiding the design of future analogs. Advanced computational techniques can provide insights into its binding modes at various dopamine (B1211576) receptor subtypes.
Future computational studies should involve:
Molecular Docking and Dynamics Simulations: These methods can predict the preferred binding poses of the compound within the dopamine receptor binding pockets. nih.govnih.gov Molecular dynamics simulations can further reveal the stability of these interactions over time and highlight key residues involved in binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 3D-QSAR models, researchers can correlate the structural features of this compound and its potential analogs with their binding affinities and functional activities. nih.gov
Free Energy Perturbation (FEP) Calculations: FEP and other alchemical free energy calculations can provide more accurate predictions of binding affinities for a series of related compounds, aiding in the prioritization of synthetic targets.
Table 2 outlines key computational approaches and their potential applications.
| Computational Approach | Key Application | Expected Insights |
| Homology Modeling | Construction of 3D models of dopamine receptor subtypes. nih.govnih.gov | Understanding the overall architecture of the binding sites. |
| Molecular Docking | Prediction of ligand binding poses. nih.gov | Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |
| Molecular Dynamics (MD) Simulations | Assessment of the stability of ligand-receptor complexes. nih.govnih.gov | Understanding the dynamic nature of the binding process and conformational changes in the receptor. |
| 3D-QSAR (CoMFA/CoMSIA) | Correlation of 3D structural features with biological activity. nih.gov | Guiding the design of new analogs with improved properties. |
Investigation of Allosteric Modulation Potential
The potential for this compound to act as an allosteric modulator of dopamine receptors is a particularly exciting avenue of research. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering the potential for more subtle and selective modulation of receptor activity. nih.govmdpi.com
Future investigations should aim to:
Characterize Allosteric Binding Sites: Computational methods, such as molecular dynamics simulations and pocket-finding algorithms, can be used to identify potential allosteric binding sites on dopamine receptors. mdpi.comrsc.org
Develop Functional Assays: Specialized in vitro functional assays are needed to determine if this compound can modulate the binding or signaling of endogenous dopamine or other orthosteric ligands. nih.gov This would involve assessing its effects on agonist affinity and efficacy. nih.gov
Explore Subtype Selectivity: A key focus should be to determine if any allosteric effects are selective for specific dopamine receptor subtypes, which could lead to therapies with fewer side effects. nih.gov
Development of this compound Analogs with Refined Selectivity Profiles
Building on the insights gained from synthetic, computational, and pharmacological studies, the rational design and synthesis of analogs of this compound will be a crucial step toward developing novel therapeutic agents. The goal will be to create molecules with optimized potency, selectivity, and pharmacokinetic properties.
Strategies for analog development include:
Modification of the Ergoline Scaffold: Systematic modifications to the core ergoline structure can be explored to enhance affinity and selectivity for specific dopamine receptor subtypes. nih.govfigshare.com
Bioisosteric Replacement of the Nitrile Group: Replacing the 6-carbonitrile with other functional groups (e.g., amides, esters, heterocycles) could modulate the compound's electronic and steric properties, leading to altered pharmacological activity.
Introduction of Substituents on the Indole (B1671886) Ring: The addition of substituents to the indole portion of the molecule could create new interactions with the receptor binding pocket, potentially leading to improved selectivity. wikipedia.org
Table 3 provides a summary of potential analog design strategies.
| Analog Design Strategy | Rationale | Potential Outcome |
| Ergoline Core Modification | To probe the importance of the tetracyclic framework for receptor interaction. nih.gov | Enhanced affinity or altered functional activity (e.g., partial agonism). |
| Bioisosteric Replacement of 6-CN | To fine-tune electronic and steric properties for improved binding. | Modulation of potency and selectivity. |
| Indole Ring Substitution | To explore additional binding interactions within the receptor pocket. wikipedia.org | Improved subtype selectivity (e.g., D2 vs. D3). |
| Stereochemical Modifications | To investigate the impact of stereochemistry on receptor binding. | Identification of more potent and selective stereoisomers. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-Despropyl Pergolide 6-Carbonitrile, and how do stereochemical considerations influence its pharmacological activity?
- Methodological Answer : this compound (CAS 98988-34-2) is synthesized via demethylation and nitrile substitution of pergolide derivatives. Key stereochemical features, such as the (6aR,9R,10aR) configuration, are critical for dopamine receptor binding. Chiral chromatography (e.g., HPLC with chiral stationary phases) and X-ray crystallography are essential for verifying stereochemical purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for structural validation. For example, the nitrile group at position 6 produces a distinct NMR signal at ~120 ppm. LC-MS with electrospray ionization (ESI) confirms molecular weight (CHNS; MW 272.41) and fragmentation patterns .
Q. What is the known pharmacological role of this compound in dopamine receptor modulation?
- Methodological Answer : As a pergolide metabolite, it exhibits mixed D1/D2 receptor agonism. In vitro binding assays (e.g., competitive radioligand displacement using -spiperone for D2 receptors) quantify affinity. Prolactin suppression in rodent models (via ELISA measurement) correlates with central dopamine activation .
Advanced Research Questions
Q. How do contradictory findings about this compound’s efficacy in behavioral models arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from receptor subtype selectivity (D1 vs. D2) and dosing protocols. For example, pergolide derivatives show improved visual perceptual performance in humans only when both D1 and D2 pathways are activated, as shown by drift diffusion modeling (DDM) of decision-making latency and accuracy . Dose-response curves with selective antagonists (e.g., SCH-23390 for D1) clarify receptor contributions.
Q. What experimental designs are optimal for assessing this compound’s neurochemical effects in vivo?
- Methodological Answer : Use dual-probe microdialysis in rodent striatum to measure extracellular dopamine and prolactin simultaneously. Pair this with behavioral tasks (e.g., rotarod for motor function) and post-mortem receptor autoradiography. Control for circadian variations by standardizing administration times and using sham-operated cohorts .
Q. How can researchers address the metabolic stability of this compound in preclinical models?
- Methodological Answer : Conduct liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound and metabolites. Cytochrome P450 inhibition studies (e.g., CYP3A4/5) identify metabolic pathways. Pharmacokinetic parameters (t, AUC) should be compared across species to predict translational relevance .
Q. What computational approaches are suitable for predicting this compound’s off-target interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against dopamine receptor crystal structures (PDB IDs: 6CM4 for D2, 7L11 for D1) identifies binding poses. Machine learning models (e.g., DeepChem) trained on Tox21 datasets predict adrenergic or serotonergic cross-reactivity. Validate predictions with functional cAMP assays .
Critical Analysis of Contradictory Evidence
- D1 vs. D2 Receptor Contributions : While attributes pergolide’s perceptual effects to D1/D2 co-activation, some studies suggest D2 dominance. Resolution requires subtype-specific knockout models or PET imaging with -raclopride (D2-selective tracer) .
- Metabolite Bioactivity : identifies this compound as a metabolite, but its independent efficacy remains debated. Isotopic labeling (e.g., -tracing) in pharmacokinetic studies clarifies its contribution to overall pharmacodynamics .
Authoritative Sources & Exclusion Criteria
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
